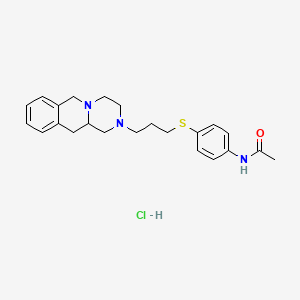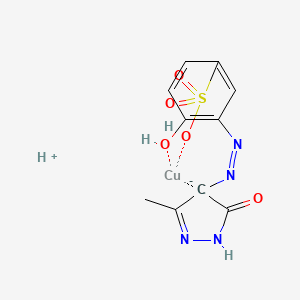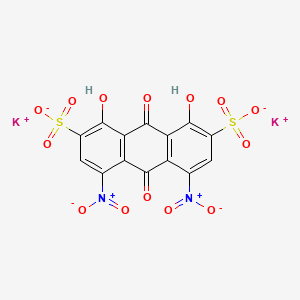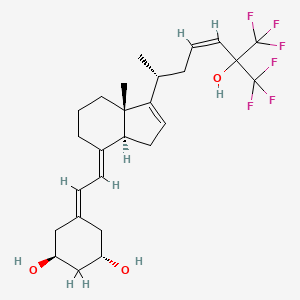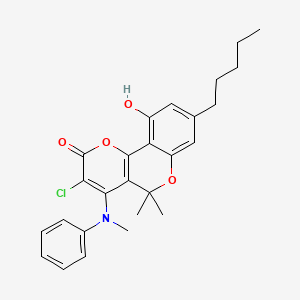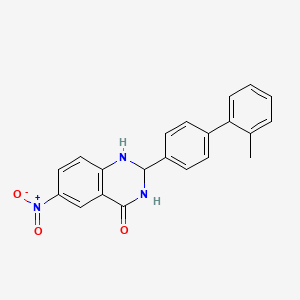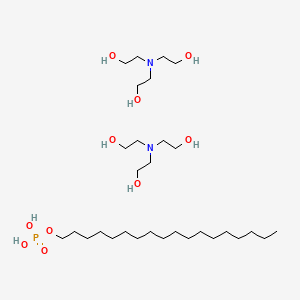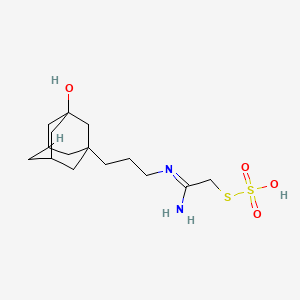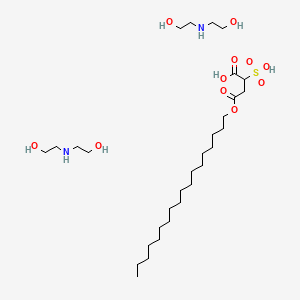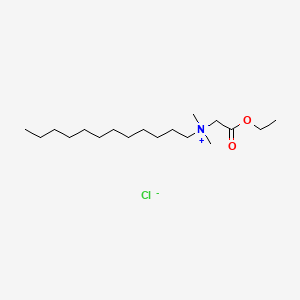
Laurcetium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurcetium chloride is a synthetic compound that belongs to the family of acyl chlorides. It is characterized by the presence of a chlorine atom directly attached to a carbonyl group. This compound is known for its high reactivity and is primarily used in various chemical reactions and industrial applications.
Méthodes De Préparation
Laurcetium chloride can be synthesized through several methods:
Halogenation of Elements: This involves the reaction of laurcetium with chlorine gas at elevated temperatures to form this compound.
Halogenation by Halogen Compounds: This method involves treating anhydrous laurcetium compounds with halogen compounds such as carbon tetrachloride or ammonium chloride at elevated temperatures.
Dissolving Metals in Hydrochloric Acid: Laurcetium metal can be dissolved in hydrochloric acid to produce this compound.
Neutralizing Reaction: Laurcetium oxides or hydroxides can be dissolved in hydrochloric acid to form this compound.
Analyse Des Réactions Chimiques
Laurcetium chloride undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form laurcetium oxide.
Reduction: It can be reduced to laurcetium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include thionyl chloride, phosphorus trichloride, and hydrogen gas. Reactions typically occur under elevated temperatures and dry conditions.
Major Products: The major products formed from these reactions include laurcetium oxide, laurcetium metal, and various substituted laurcetium compounds.
Applications De Recherche Scientifique
Laurcetium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various laurcetium-containing compounds.
Biology: this compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of laurcetium chloride involves its high reactivity due to the presence of the chlorine atom attached to the carbonyl group. This makes it highly electrophilic and reactive towards nucleophiles. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Laurcetium chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride group, this compound is unique in its specific applications and reactivity profile. Similar compounds include:
Acetyl Chloride: Used in the synthesis of acetyl derivatives.
Benzoyl Chloride: Used in the preparation of benzoyl compounds.
Propionyl Chloride: Used in the synthesis of propionyl derivatives.
This compound stands out due to its unique properties and applications in various fields of scientific research and industry.
Propriétés
Numéro CAS |
16516-26-0 |
|---|---|
Formule moléculaire |
C18H38ClNO2 |
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LPLZSTJHVDINHA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)

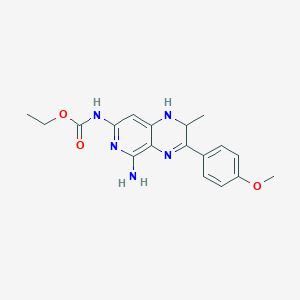
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
